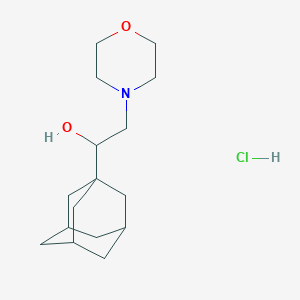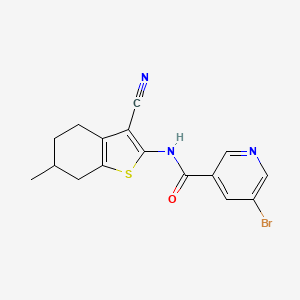
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models. Despite its toxic effects, MPTP has also been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用机制
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate to dopaminergic neurons is due to the high expression of the dopamine transporter and MAO-B in these cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models results in the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has been found to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain. These effects are similar to those observed in human Parkinson's disease, making 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate a valuable tool for studying the disease.
实验室实验的优点和局限性
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has several advantages as a tool for studying Parkinson's disease. It induces a selective and reproducible degeneration of dopaminergic neurons in animal models, mimicking the pathology of human Parkinson's disease. 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate can also be administered in a controlled manner, allowing for precise dosing and timing of experiments. However, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate also has several limitations. It is a potent neurotoxin that requires careful handling and disposal. In addition, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models may not fully recapitulate the complexity of human Parkinson's disease, and the results of animal studies may not always translate to human patients.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate toxicity. For example, drugs that target oxidative stress or mitochondrial dysfunction may be effective in treating the disease. Another area of research is the use of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate as a tool for studying other neurological disorders, such as Alzheimer's disease or Huntington's disease. Finally, there is a need for further optimization of the synthesis method for 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate, to improve yields and purity of the final product.
合成方法
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with hydrogen sulfide gas to form 1-(4-methoxyphenyl)tetrahydro-2H-thiopyran. This compound is then treated with perchloric acid to produce 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate perchlorate. The synthesis method has been optimized over the years to improve yields and purity of the final product.
科学研究应用
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease. It is a selective neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these cells and the subsequent development of Parkinson's-like symptoms. 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models has been used to investigate the pathophysiology of the disease and to test potential therapies.
属性
IUPAC Name |
1-(4-methoxyphenyl)thian-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OS.ClHO4/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-14;2-1(3,4)5/h5-8H,2-4,9-10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVWDFCTUNNDW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[S+]2CCCCC2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)thian-1-ium;perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926232.png)
![ethyl 2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4926235.png)


![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4926268.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)
![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)